molecular formula C15H18N4O2S B2551321 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2034467-75-7

2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide

Cat. No. B2551321
M. Wt: 318.4
InChI Key: NIIHLIMPMSSCFF-UHFFFAOYSA-N
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Description

The compound "2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide" is a complex molecule that may be related to various thiazole derivatives with potential biological activities. Thiazole and its derivatives are known to possess a wide range of biological properties, including anticancer activities . The structure of the compound suggests it could be a part of a series of synthesized molecules with potential pharmacological applications.

Synthesis Analysis

The synthesis of thiazole derivatives can be carried out using different methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of related compounds, such as methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, has been reported to be conveniently accomplished, indicating that the synthesis of complex thiazole derivatives can be achieved through well-established procedures .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiazole core. X-ray analysis can also be used to determine the structure of related compounds, as seen in the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of related pyrimidine derivatives with ethyl chloroacetate . This indicates that thiazole derivatives can be versatile intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesized compounds often exhibit good oral drug-like behavior, as predicted by ADMET properties using computational tools . The presence of various functional groups in the thiazole core can significantly affect the solubility, stability, and reactivity of these compounds, which are crucial factors in their potential as pharmacological agents.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with thiazole and cinnolinyl moieties, similar to the one , are frequently investigated for their medicinal properties. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, revealing moderate effectiveness at certain dosages compared to known anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Similarly, studies on thiazolo[5,4-d]pyrimidines for molluscicidal properties indicate their potential for controlling schistosomiasis by targeting intermediate host snails (El-bayouki & Basyouni, 1988).

Synthetic Chemistry Innovations

In synthetic chemistry, thiazole derivatives are pivotal for creating heterocyclic compounds with significant biological activities. A method for preparing thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones showcases the versatility of thiazole compounds in generating novel heterocyclic systems with potential biocidal properties against a range of microorganisms (Youssef, Abbady, Ahmed, & Omar, 2011). This underscores the chemical's utility in developing new therapeutic agents.

Antimicrobial and Antifungal Research

Thiazole-based compounds have demonstrated promising antimicrobial and antifungal activities. Research on thiazolo[3,2-a]pyrimidine derivatives indicates their efficacy against various microbial strains, offering a potential pathway for new antimicrobial therapies (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015). The antimicrobial properties of these compounds highlight their importance in addressing drug resistance and developing novel antimicrobial agents.

Future Directions

The future directions or potential applications of this compound are not mentioned in the sources I found .

properties

IUPAC Name

2-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-17-13(9-22-10)15(21)16-6-7-19-14(20)8-11-4-2-3-5-12(11)18-19/h8-9H,2-7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIHLIMPMSSCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide

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